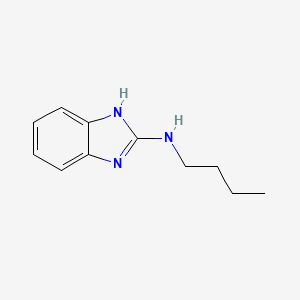

n-Butyl-1h-benzimidazol-2-amine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de M084 implica la reacción de derivados de benzimidazol con butilamina. La reacción generalmente ocurre bajo condiciones controladas para asegurar la formación del producto deseado. La forma de sal de clorhidrato se obtiene tratando la base libre con ácido clorhídrico.

Métodos de producción industrial: La producción industrial de M084 sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el uso de reactivos y solventes de alta pureza para garantizar la calidad del producto final. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: M084 experimenta diversas reacciones químicas, que incluyen:

Oxidación: M084 puede oxidarse bajo condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir M084 en sus formas reducidas.

Sustitución: M084 puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de benzimidazol oxidados, mientras que la reducción puede producir derivados de amina reducidos.

Aplicaciones Científicas De Investigación

Biological Applications

2.1 Anticancer Activity

Research has demonstrated that n-butyl-1H-benzimidazol-2-amine exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of benzimidazole, including this compound, can inhibit the growth of breast cancer cells (MDA-MB-231) with IC50 values indicating potent activity (approximately 16.38 μM) .

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 16.38 | Inhibition of cell proliferation |

| Staphylococcus aureus | 4 | Antibacterial activity |

| Methicillin-resistant Staphylococcus aureus | 4 | Antibacterial activity |

2.2 Antimicrobial Properties

This compound has been evaluated for its antibacterial and antifungal activities. It shows effectiveness against several bacterial strains, including Streptococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent .

2.3 Neuropharmacological Effects

This compound has been investigated for its antidepressant and anxiolytic properties through its interaction with transient receptor potential channels (TRPC4 and TRPC5). These channels are involved in calcium signaling, which plays a crucial role in mood regulation . Experimental findings suggest that this compound can alter neuronal signaling pathways, leading to improved mood-related outcomes in animal models .

Industrial Applications

3.1 Pharmaceutical Development

The compound serves as a vital intermediate in the synthesis of novel pharmaceuticals targeting various diseases, especially those involving calcium signaling pathways . Its structural analogs are being explored for their therapeutic potential in treating conditions such as anxiety disorders and certain cancers.

3.2 Solar Energy Applications

Recent studies have also highlighted the use of this compound as an electrolyte in dye-sensitized solar cells, where it enhances charge transfer capabilities . This application underscores the compound's versatility beyond traditional medicinal uses.

Case Studies

Several studies have documented the efficacy of this compound:

Case Study 1: Anticancer Activity

A study published in the American Chemical Society highlighted the synthesis and characterization of various benzimidazole derivatives, including this compound, demonstrating their potent anticancer activities against MDA-MB-231 cells .

Case Study 2: Neuropharmacological Effects

Research conducted on C. elegans indicated that derivatives of this compound could extend lifespan and improve stress resistance through activation of specific cellular pathways linked to aging .

Mecanismo De Acción

M084 ejerce sus efectos al inhibir los canales TRPC4 y TRPC5 . Estos canales están involucrados en varios procesos celulares, incluida la señalización de calcio. Al bloquear estos canales, M084 puede modular las respuestas celulares y ejercer sus efectos antidepresivos y ansiolíticos. Además, M084 inhibe la respiración mitocondrial, activa la respuesta de proteína desplegada mitocondrial y la proteína quinasa activada por AMP, recluta SIR-2.1 y SKN-1, y finalmente retrasa el proceso de envejecimiento a través del factor de transcripción DAF-16 .

Compuestos similares:

Inhibidores de TRPC4 y TRPC5: Compuestos como ML204 y HC-070 también se sabe que inhiben los canales TRPC4 y TRPC5.

Derivados de benzimidazol: Compuestos como albendazol, mebendazol y tiabendazol comparten la estructura central de benzimidazol.

Unicidad de M084: M084 es único debido a sus efectos inhibitorios específicos en los canales TRPC4 y TRPC5, combinados con sus rápidos efectos antidepresivos y ansiolíticos . Su capacidad para modular la función mitocondrial y retrasar el envejecimiento lo distingue aún más de otros compuestos similares .

Comparación Con Compuestos Similares

TRPC4 and TRPC5 Inhibitors: Compounds such as ML204 and HC-070 are also known to inhibit TRPC4 and TRPC5 channels.

Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core structure.

Uniqueness of M084: M084 is unique due to its specific inhibitory effects on TRPC4 and TRPC5 channels, combined with its rapid antidepressant and anxiolytic effects . Its ability to modulate mitochondrial function and delay aging further distinguishes it from other similar compounds .

Actividad Biológica

n-Butyl-1H-benzimidazol-2-amine, also known as M-084 hydrochloride, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound has a molecular formula of C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol. It primarily functions as a blocker of the transient receptor potential canonical (TRPC) channels, specifically TRPC4 and TRPC5, which play critical roles in calcium signaling and various physiological processes.

Target Channels:

- TRPC4 and TRPC5: These channels are involved in calcium influx regulation, influencing neuronal signaling pathways related to mood regulation and anxiety.

Biochemical Pathways:

- The compound's inhibition of TRPC channels leads to alterations in neuronal growth, differentiation, and apoptosis. Additionally, it interacts with various enzymes and proteins, impacting their activity and cellular functions.

Biological Activities

-

Antidepressant Effects:

- This compound exhibits rapid antidepressant effects in vivo. It modulates neuronal signaling pathways that are crucial for mood regulation.

-

Anxiolytic Properties:

- The compound has demonstrated anxiolytic effects, making it a candidate for further research in anxiety disorder treatments.

- Antiviral and Antitumor Activity:

-

Mitochondrial Effects:

- Studies show that this compound can inhibit mitochondrial respiration while activating the mitochondrial unfolded protein response, which may contribute to its therapeutic effects against aging in model organisms like C. elegans.

Case Studies

Study on Antidepressant Activity:

A study published in 2022 evaluated the antidepressant effects of this compound through behavioral assays in animal models. The results indicated significant reductions in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant agent .

Mechanistic Insights:

Using computational methods such as Density Functional Theory (DFT), researchers analyzed the electronic properties of n-butyl-1H-benzimidazole. The findings revealed strong non-covalent interactions within the compound, confirming its stability and potential reactivity in biological systems .

Data Tables

Propiedades

IUPAC Name |

N-butyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKUCNXCFWODOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965602 | |

| Record name | N-Butyl-1,3-dihydro-2H-benzimidazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51314-51-3 | |

| Record name | 51314-51-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butyl-1,3-dihydro-2H-benzimidazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.